![molecular formula C14H15N3O3 B2477329 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid CAS No. 1094539-55-5](/img/structure/B2477329.png)
1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid is a chemical compound . It contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 1H-indazoles, which is a part of the compound, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound includes a total of 37 bonds. These comprise 22 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .Scientific Research Applications
Synthesis and Chemical Properties :
- Indazole derivatives, including those related to 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid, have been synthesized for various applications. For example, 1.2-Dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin, have been studied for their potential to produce N-heterocyclic carbenes of indazole, which can be utilized in various chemical reactions (Schmidt et al., 2006).
Crystal Structure and Molecular Analysis :
- The crystal structure and molecular properties of indazole derivatives have been explored. For instance, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, a compound structurally similar to this compound, has been determined, providing insights into its molecular interactions and potential biological activities (Lu et al., 2020).
Enthalpy of Formation Studies :
- Research has also focused on the enthalpy of formation for various indazoles, including 1H-indazole-3-carboxylic acid and similar compounds. These studies help in understanding the energy aspects of these molecules, which is crucial in chemical synthesis and potential applications (Orozco-Guareño et al., 2019).
Potential Pharmacological Applications :
- Some indazole derivatives, structurally related to this compound, have been explored for their potential pharmacological applications. However, specific information on drug use and dosage, as well as drug side effects, are excluded from this overview as per your requirements.
properties
IUPAC Name |
1-(1H-indazole-6-carbonylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(16-14(13(19)20)5-1-2-6-14)9-3-4-10-8-15-17-11(10)7-9/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDIIRIAMGLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.